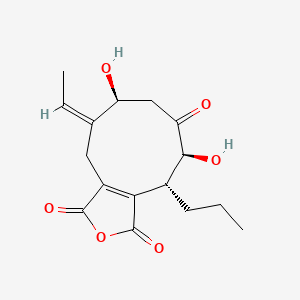
14-Dihydroxycornestin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-dihydroxycornestin is a cyclic dicarboxylic anhydride that is 5,6,7,8,9,10-hexahydro-1H-cyclonona[c]furan-1,3(4H)-dione substituted by an ethylidene group at position 9, hydroxy groups at position 5 and 8, a propyl group at position 4 and an oxo group at position 6. It has a role as a metabolite and a herbicide. It is a cyclic dicarboxylic anhydride, an organic heterobicyclic compound and a secondary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Evolutionary Conservation
14-Dihydroxycornestin's relevance can be understood through its association with the 14-3-3 protein family, which plays a critical role in neuronal activity regulation. The evolutionary conservation of these proteins across eukaryotic species underscores their biological importance (Martens, Piosik, & Danen, 1992).
Protein-Binding Studies
The study of protein-binding properties, including the binding of steroids, has applications in various clinical measurements. This research is essential for understanding how compounds like 14-Dihydroxycornestin interact at a molecular level (Murphy, 1967).
Therapeutic Advances
14-Dihydroxycornestin's analogs, such as somatostatin (S-14), have shown promise in treating various conditions, indicating the potential of 14-Dihydroxycornestin in similar applications. These include treatment of acromegaly, gastrointestinal disorders, and certain types of cancer (Moreau & Defeudis, 1987).
Anti-apoptotic Signaling
Research into the 14-3-3 protein family, closely related to 14-Dihydroxycornestin, demonstrates their role in anti-apoptotic signaling and cell survival. This insight is crucial for developing cancer therapies and understanding cellular mechanisms (Masters & Fu, 2001).
Enzyme Activity and Metabolism
The transformation of steroids like testosterone by fungal strains into hydroxy derivatives similar to 14-Dihydroxycornestin shows the potential application of this compound in biochemical transformations (Kolet et al., 2014).
Neuronal Effects and Receptor Interaction
The interaction of compounds like 14-Dihydroxycornestin with receptors and their subsequent effects on neuronal cells is an area of significant research interest, with potential applications in neuropharmacology and the treatment of neurological disorders (Wang, Dichter, & Reisine, 1990).
Bioactive Metabolite Formation
The study of bioactive metabolites like 13,14-Dihydroxy-retinol sheds light on the potential roles of similar compounds, such as 14-Dihydroxycornestin, in cellular metabolism and signaling (Derguini et al., 1995).
Eigenschaften
Produktname |
14-Dihydroxycornestin |
|---|---|
Molekularformel |
C16H20O6 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1 |
InChI-Schlüssel |
ILMHTGUGRLGMCR-LRIVTRFWSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O |
Kanonische SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonyme |
cornexistin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




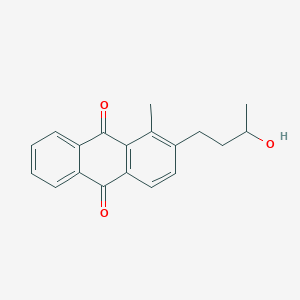
![[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea](/img/structure/B1235191.png)
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
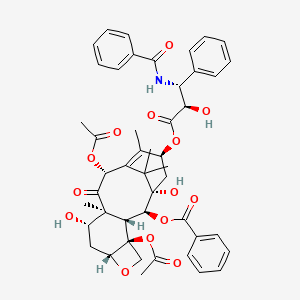
![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
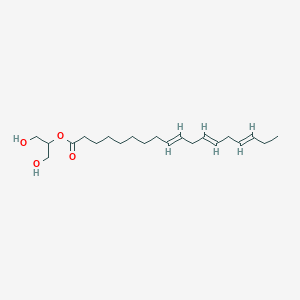
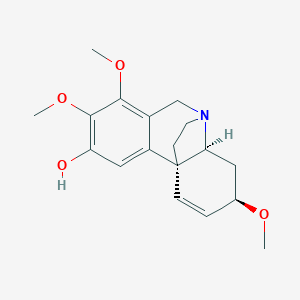
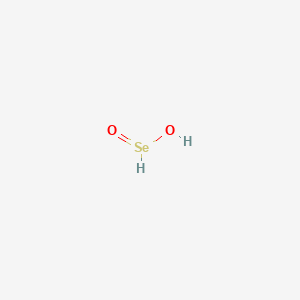
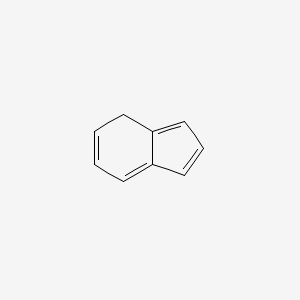
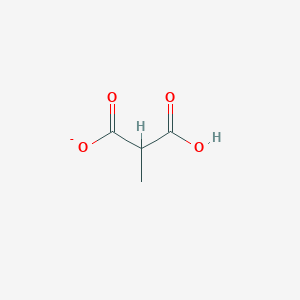
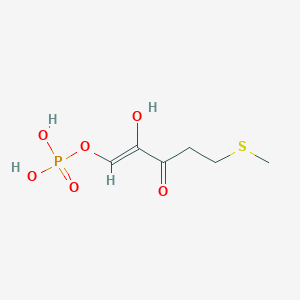
![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)